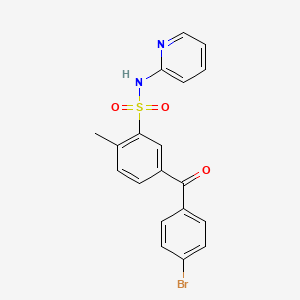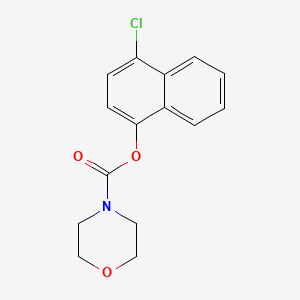![molecular formula C12H12N4O4 B6110739 4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B6110739.png)
4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE: is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes an acetamido group, a methylphenyl carbamoyl group, and an oxadiazolium ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The acetamido and methylphenyl carbamoyl groups are then introduced through acylation reactions using appropriate acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido and methylphenyl carbamoyl groups.
Reduction: Reduction reactions can target the oxadiazolium ring or the carbonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: In medicine, derivatives of this compound may be explored for drug development. Its structural features can be modified to enhance its pharmacological properties, such as bioavailability and target specificity.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The acetamido and methylphenyl carbamoyl groups can form hydrogen bonds or hydrophobic interactions with proteins or enzymes, potentially inhibiting their activity. The oxadiazolium ring may also participate in electron transfer reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-Acetamido-TEMPO: A stable radical used for oxidation reactions in organic chemistry.
Phenylalanine Derivatives: Compounds containing phenylalanine or its derivatives, which share some structural similarities.
Uniqueness: 4-ACETAMIDO-3-[(4-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is unique due to its combination of functional groups and the presence of the oxadiazolium ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
4-acetamido-N-(4-methylphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-7-3-5-9(6-4-7)14-12(18)10-11(13-8(2)17)15-20-16(10)19/h3-6H,1-2H3,(H,14,18)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGDFQXYBYENFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=[N+](ON=C2NC(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6110656.png)
![3-[(cyclopentylamino)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6110661.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-tetrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6110666.png)
![1-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B6110671.png)
![2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B6110676.png)
![5,5-dimethyl-2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)pentylidene]cyclohexane-1,3-dione](/img/structure/B6110686.png)

![ethyl 3-benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6110690.png)
![3-({2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6110702.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6110707.png)
![2-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6110735.png)
![7-(2,3-difluorobenzyl)-2-(1,3-thiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6110750.png)
![ethyl 5-{2-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6110756.png)

